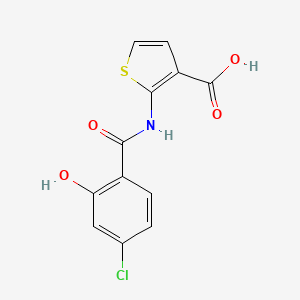

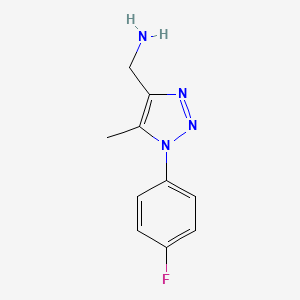

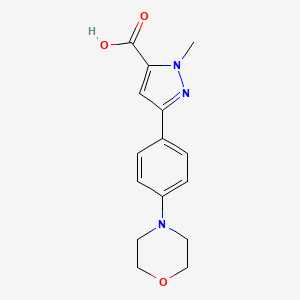

![molecular formula C13H20N4O2 B1460922 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide CAS No. 204973-87-5](/img/structure/B1460922.png)

2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide

Vue d'ensemble

Description

“2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide” is a compound that has been studied for its potential therapeutic applications . It is a ligand for Alpha1-Adrenergic Receptor . Adrenergic receptors are among the most studied G protein-coupled receptors and are a major therapeutic approach for the treatment of numerous disorders .

Applications De Recherche Scientifique

Alpha1-Adrenergic Receptor Antagonism

This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors. These receptors are implicated in several physiological processes, including the contraction of smooth muscles in blood vessels and the urinary tract. Antagonists for these receptors can be therapeutic for conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia. The compound’s affinity for alpha1-adrenergic receptors ranges from 22 nM to 250 nM, indicating significant potential for therapeutic use .

Neurodegenerative Disease Research

Alpha1-adrenergic receptors are also associated with neurodegenerative conditions. The compound’s interaction with these receptors could provide insights into the development of treatments for diseases like Alzheimer’s. Comparative in silico and in vitro studies suggest that this compound and its derivatives could be valuable in understanding the progression and potential treatment of such diseases .

Central Nervous System Drug Discovery

The compound’s ability to target central nervous system (CNS) receptors makes it a candidate for CNS drug discovery. Its structural similarity to known CNS drugs provides a basis for developing new medications with potentially fewer side effects or improved efficacy .

Pharmacokinetic Profile Analysis

In the development of new drugs, analyzing the pharmacokinetic profile is crucial. This compound has been highlighted for its acceptable pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME) properties. This makes it a promising lead compound for further investigation .

Aza-Michael Addition Reaction

In synthetic chemistry, the Aza-Michael addition reaction is a method for attaching nitrogen-containing groups to compounds. 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide can be used to functionalize pyrazolylvinyl ketones through this reaction, expanding the toolkit available for creating complex organic molecules .

Tröger’s Base Derivatives Synthesis

This compound can be utilized to prepare cyclic amine-substituted Tröger’s base derivatives. These derivatives have a range of applications, including as building blocks for more complex chemical entities .

Development of Bis(mercaptoimidazolyl)borates

The compound is also useful in the preparation of functionalized bis(mercaptoimidazolyl)borates. These borates are important in the field of coordination chemistry and can be used to create novel metal complexes with a variety of applications .

Monoamine Neurotransmitter Research

Para-Methoxyphenylpiperazine (MeOPP), a structurally related compound, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters. While MeOPP is less potent, the study of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide could provide additional insights into the modulation of neurotransmitter systems, which is relevant for the treatment of psychiatric disorders .

Mécanisme D'action

The mechanism of action of “2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide” involves its role as a ligand for Alpha1-Adrenergic Receptor . The alpha1-adrenergic receptors are a class of G-protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Orientations Futures

The future directions for the study of “2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide” could involve further investigation of its potential as a therapeutic agent, given its role as a ligand for Alpha1-Adrenergic Receptor . Further studies could also explore its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.

Propriétés

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-19-12-5-3-2-4-11(12)17-8-6-16(7-9-17)10-13(18)15-14/h2-5H,6-10,14H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOZMFGEAFULMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

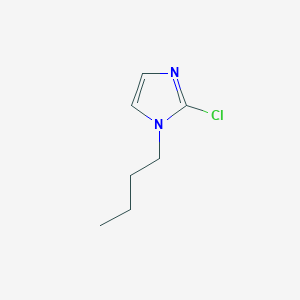

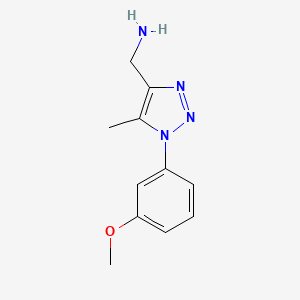

![4-Chloro-2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1460858.png)